molecular formula C10H8ClNO B3142508 1H-Indole-3-acetyl chloride CAS No. 50720-05-3

1H-Indole-3-acetyl chloride

Cat. No.: B3142508
CAS No.: 50720-05-3
M. Wt: 193.63 g/mol
InChI Key: LTHMRIBEZUPRKD-UHFFFAOYSA-N
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Description

1H-Indole-3-acetyl chloride (CAS 50720-05-3) is a reactive acyl chloride derivative of indole that serves as a vital synthetic intermediate in organic and biochemical research. Its primary research value lies in its application for the introduction of the indole-3-acetyl moiety, making it a preferred reagent for synthesizing esters, amides, and other derivatives of indole-3-acetic acid (IAA). IAA is a fundamental plant hormone (auxin) that regulates critical processes including cell elongation, root development, and tropic responses . Researchers utilize this compound to create modified IAA molecules for studying auxin biosynthesis, signaling pathways, and metabolism in plants . Beyond plant biology, it is also employed in the synthesis of more complex molecules for pharmaceutical research, leveraging the indole scaffold's prevalence in bioactive compounds . The reactivity of the acyl chloride group allows for efficient nucleophilic substitution reactions under standard conditions, often in the presence of a base, to form new carbon-heteroatom bonds . As a versatile building block, this compound enables the exploration of structure-activity relationships in auxin biology and facilitates the development of novel compounds for agricultural and life science applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-indol-3-yl)acetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-10(13)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHMRIBEZUPRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Insights of 1h Indole 3 Acetyl Chloride

Nucleophilic Acyl Substitution Reactions of the Acetyl Chloride Moiety

The acetyl chloride functional group is a potent acylating agent due to the presence of a good leaving group (chloride) and the electrophilic nature of the carbonyl carbon. The primary mechanism for its reactions with nucleophiles is nucleophilic acyl substitution. This process typically involves a two-step addition-elimination pathway, where the nucleophile first attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses to reform the carbonyl double bond by expelling the chloride ion. masterorganicchemistry.com

1H-Indole-3-acetyl chloride serves as a key precursor for the synthesis of indole-3-acetamide (B105759) and its N-substituted derivatives. It reacts efficiently with ammonia, primary amines, and secondary amines, including substituted anilines, to yield the corresponding amides. These reactions are fundamental in medicinal chemistry for creating libraries of compounds with potential biological activity. nih.govsolubilityofthings.com

The synthesis is often carried out by treating the acetyl chloride with the desired amine. In many synthetic protocols, the parent compound, indole-3-acetic acid, is first converted to the more reactive this compound in situ using reagents like thionyl chloride or oxalyl chloride. eurjchem.comeurjchem.comresearchgate.net The resulting acid chloride is then reacted with an amine or a substituted aniline (B41778), often in the presence of a base such as anhydrous potassium carbonate (K₂CO₃) or pyridine (B92270), to neutralize the hydrochloric acid byproduct and facilitate the reaction. nih.goveurjchem.com

Research has demonstrated the synthesis of various indole-3-acetamide derivatives through this pathway. For instance, a series of novel indole-3-acetic acid analogues were prepared by first converting indole-3-acetic acid to 2-(1H-indol-3-yl)acetyl chloride, which was then coupled with various substituted anilines in a base condensation reaction to achieve good yields ranging from 76-89%. eurjchem.com

Table 1: Examples of Indole-3-acetamide Synthesis

Reactant 1Reactant 2 (Amine)Base/ConditionsProductYieldReference
2-(1H-indol-3-yl)acetyl chlorideAnilineAnhydrous K₂CO₃, THF, reflux2-(1H-indol-3-yl)-N-phenylacetamideGood eurjchem.com
2-(1H-indol-3-yl)acetyl chloride4-HydroxyanilineAnhydrous K₂CO₃, THF, refluxN-(4-hydroxyphenyl)-2-(1H-indol-3-yl)acetamideGood eurjchem.com
2-(1H-indol-3-yl)acetyl chloride4-Hydroxy-3-methoxyanilineAnhydrous K₂CO₃, THF, refluxN-(4-hydroxy-3-methoxyphenyl)-2-(1H-indol-3-yl)acetamideGood eurjchem.com
Indole-3-acetic acidSubstituted Anilines1,1'-Carbonyldiimidazole (CDI), Pyridine, AcetonitrileSubstituted Indole-3-acetamides21-85% nih.gov

In a reaction pathway analogous to amide formation, this compound reacts with alcohols and phenols to form indole-3-acetic esters. This reaction, a form of alcoholysis, proceeds via the same nucleophilic acyl substitution mechanism, with the oxygen atom of the alcohol acting as the nucleophile. smolecule.com The presence of a non-nucleophilic base like pyridine is often beneficial to scavenge the HCl produced.

The synthesis of these esters is a crucial step in creating derivatives for various applications, from pharmaceuticals to material science. The esterification of the indole-3-acetic acid core can modify the compound's polarity, solubility, and metabolic stability.

The high reactivity of the acetyl chloride group extends to a variety of other heteroatom nucleophiles.

Hydrolysis: Reaction with water leads to the rapid hydrolysis of the acetyl chloride back to its parent carboxylic acid, indole-3-acetic acid, with the liberation of HCl. This reactivity necessitates careful handling of the compound under anhydrous conditions.

Reaction with Carboxylates: this compound can react with carboxylate salts (R-COO⁻) to form mixed anhydrides. This reaction follows the general nucleophilic acyl substitution pattern. masterorganicchemistry.com

Reaction with Thio-nucleophiles: Thiols (R-SH) can react with this compound to produce the corresponding thioesters, which are themselves valuable synthetic intermediates. For example, 3-acetylindole (B1664109) thiosemicarbazone has been shown to react with various reagents, indicating the reactivity of sulfur nucleophiles in this context. researchgate.net

Electrophilic Reactivity of the Indole (B1671886) Ring System

The indole ring is a π-excessive heterocycle, meaning it is electron-rich and thus highly susceptible to electrophilic substitution reactions. bhu.ac.in This reactivity is a cornerstone of indole chemistry.

In an unsubstituted indole ring, the preferred site for electrophilic attack is overwhelmingly the C-3 position of the pyrrole (B145914) ring. smolecule.combhu.ac.in The reactivity at this position is estimated to be many orders of magnitude greater than that of benzene (B151609). smolecule.com This high regioselectivity is attributed to the superior stability of the cationic intermediate (the arenium ion or σ-complex) formed upon attack at C-3. This intermediate allows the positive charge to be delocalized over the C-2 atom and, most importantly, the nitrogen atom, without disrupting the aromaticity of the fused benzene ring. bhu.ac.in In contrast, attack at the C-2 position leads to a less stable intermediate where the positive charge cannot be as effectively stabilized by the nitrogen lone pair while maintaining the benzenoid aromaticity.

This intrinsic reactivity is fundamental to the synthesis of the title compound's precursors. For example, the Friedel-Crafts acylation of indole with acetyl chloride in the presence of a Lewis acid catalyst regioselectively yields 3-acetylindole, a common starting point for further derivatization. smolecule.comniscpr.res.in

Once the C-3 position is substituted, as in this compound, the electronic landscape of the indole ring is altered for any subsequent electrophilic substitution reactions. The 3-(acetyl chloride)methyl group (-CH2COCl) is electron-withdrawing in nature. This effect deactivates the pyrrole ring, which is normally the most reactive part of the indole nucleus, towards further electrophilic attack. bhu.ac.in

Consequently, subsequent electrophilic substitutions are directed towards the less deactivated benzene ring. The specific position of attack on the benzenoid ring (C-4, C-5, C-6, or C-7) can be influenced by the reaction conditions and the nature of the electrophile.

Substitution at C-6: Studies on 3-acetylindole, a closely related compound, have shown that electrophilic substitution such as bromination with bromine in acetic acid occurs preferentially at the C-6 position. niscpr.res.in

Substitution at C-4: More modern, transition-metal-catalyzed reactions have demonstrated that the acetyl group at C-3 can act as a directing group to achieve functionalization at the less accessible C-4 position. For example, a palladium-catalyzed domino reaction involving C4-arylation has been reported for 3-acetylindoles. acs.org In some cases, this C-4 functionalization is followed by a migration of the acetyl group from C-3 to C-2. acs.org

This demonstrates that while the -CH2COCl group generally directs electrophiles to the benzene ring, the precise outcome is highly dependent on the specific reagents and catalytic systems employed.

Condensation and Coupling Reactions Involving this compound or its Precursors

The synthetic utility of this compound and its precursors, such as indole-3-carboxaldehyde (B46971) and indole-3-acetic acid, is significantly enhanced by their participation in a variety of condensation and coupling reactions. These reactions leverage the reactivity of both the indole nucleus and the C-3 side chain, enabling the construction of complex molecular scaffolds.

While this compound itself is primarily an acylating agent, its precursor, indole-3-carboxaldehyde, is an excellent substrate for Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). rsc.orgsciforum.net The reaction is typically catalyzed by a weak base, such as piperidine, and serves as a fundamental method for forming carbon-carbon bonds. sciforum.netacgpubs.org

The mechanism commences with the deprotonation of the active methylene compound by the base to form a highly nucleophilic carbanion (enolate). rsc.org This carbanion then executes a nucleophilic attack on the carbonyl carbon of indole-3-carboxaldehyde. The resulting intermediate subsequently undergoes dehydration, often facilitated by a catalyst, to yield a stable α,β-unsaturated product. rsc.orgsciforum.net A variety of active methylene compounds have been successfully employed in this reaction with indole-3-carboxaldehyde, leading to a diverse array of 3-substituted indole derivatives. acgpubs.orgscirp.org For example, reactions with malononitrile, cyanoacetamide, and derivatives of pyrazolone (B3327878) have been reported. scirp.orgresearchgate.net

Some studies have developed efficient, high-yielding, and environmentally friendly protocols for these condensations, sometimes followed by acetylation to yield 1-acetyl-1H-indol-3-yl derivatives. acgpubs.org

Active Methylene CompoundCatalyst/ConditionsResulting Product ClassReference
MalononitrilePiperidine, Acetic Acid2-(1H-indol-3-ylmethylene)malononitrile acgpubs.orgscirp.org
Ethyl CyanoacetateTriethylamine, Ethanol (B145695)Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate scirp.org
CyanoacetamideTriethylamine, Ethanol2-Cyano-3-(1H-indol-3-yl)acrylamide scirp.org
Rhodanine-3-acetic acidSodium Acetate, Acetic Acid2-((Z)-5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid scirp.org
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneSodium Acetate, Acetic Acid4-((1H-indol-3-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one scirp.org

The primary site of reactivity in this compound is the acyl chloride functional group. This group is a potent electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. This reactivity is central to its role as a building block in organic synthesis. For instance, it reacts with alcohols and amines to form the corresponding esters and amides, respectively. eurjchem.com The conversion of indole-3-acetic acid into this compound, typically using thionyl chloride, is a common preliminary step to facilitate these amide and ester coupling reactions. eurjchem.com

Furthermore, the carbonyl group is implicated in Friedel-Crafts acylation reactions. In this context, an indole nucleus acts as the nucleophile, attacking an acyl chloride in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl₄) or diethylaluminum chloride to regioselectively form 3-acetylindoles. acs.orguop.edu.pkcolab.ws The high electron density at the C-3 position of the indole ring makes it exceptionally reactive toward electrophilic attack. rsc.org This reactivity allows for the synthesis of various 3-acylindoles, which are important intermediates in medicinal chemistry. smolecule.com

The transformation of indole-3-acetic acid derivatives into various amides has been explored for generating chemical diversity for pharmacological screening. unmc.edu Coupling reagents such as propylphosphonic anhydride (B1165640) (T3P) have proven effective in promoting selective amide formation under mild conditions. unmc.edu

NucleophileProduct TypeSignificanceReference
Alcohols (R-OH)Indole-3-acetic acid estersSynthetic intermediates eurjchem.com
Amines (R-NH₂)Indole-3-acetic acid amidesBiologically active compounds, SAR studies eurjchem.comunmc.eduresearchgate.net
Indole3,3'-DiindolylketonesComplex indole structures researchgate.net
WaterIndole-3-acetic acidHydrolysis product cymitquimica.com

Precursors of this compound, particularly indole-3-carboxaldehyde, are instrumental in intermolecular coupling reactions that generate complex, dimeric structures like bis(indolyl)methanes (BIMs). benthamscience.com BIMs are a significant class of compounds found in natural products and are known for their diverse biological activities. benthamscience.comrsc.org

The most common synthesis of BIMs involves the electrophilic substitution reaction of two equivalents of indole with one equivalent of an aldehyde or ketone. rsc.orgresearchgate.net This reaction is typically catalyzed by either a Brønsted or Lewis acid. benthamscience.commdpi.commdpi.com A wide array of catalysts have been reported, including RuCl₃·3H₂O, copper dipyridine dichloride, FeCl₃/SiO₂, and various others, highlighting the extensive research in this area. rsc.orgmdpi.commdpi.com The reaction proceeds smoothly under various conditions, from room temperature to microwave irradiation, often providing excellent yields of the desired BIMs. researchgate.netmdpi.com

The mechanism involves the acid-catalyzed activation of the aldehyde's carbonyl group, making it more electrophilic. This is followed by a nucleophilic attack from the C-3 position of an indole molecule. The resulting indolylmethanol intermediate can then be protonated and lose water to form a highly reactive carbocation, which is subsequently attacked by a second indole molecule to furnish the final bis(indolyl)methane product. rsc.org These methods allow for the synthesis of both symmetrical and unsymmetrical BIMs, expanding their structural diversity. rsc.org

Aldehyde/KetoneCatalystProductReference
Various Aromatic AldehydesCopper dipyridine dichlorideSymmetrical Bis(indolyl)methanes mdpi.com
Cyclic/Acyclic AcetalsFeCl₃/SiO₂Symmetrical & Unsymmetrical Bis(indolyl)methanes rsc.org
Various AldehydesRuCl₃·3H₂OSymmetrical Bis(indolyl)methanes mdpi.com
Substituted AldehydesKHSO₄-SiO₂Symmetrical Bis(indolyl)methanes researchgate.net

Rearrangement Reactions and their Synthetic Utility (e.g., Willgerodt-Kindler Rearrangement)

The Willgerodt-Kindler rearrangement is a powerful transformation in organic chemistry that converts aryl alkyl ketones into the corresponding terminal amides or thioamides. wikipedia.orgorganic-chemistry.org This reaction typically involves heating the ketone with elemental sulfur and a secondary amine, such as morpholine (B109124) (the Kindler modification). wikipedia.orgmsu.edu

A 3-acetylindole, which can be readily synthesized from this compound via Friedel-Crafts acylation or hydrolysis followed by another acylation method, is an aryl alkyl ketone. As such, it is a potential substrate for the Willgerodt-Kindler rearrangement. This reaction would migrate the carbonyl group from the C-3 position to the terminal carbon of the acetyl side chain, with concurrent oxidation. The initial product is a thioamide, which can be subsequently hydrolyzed to the corresponding phenylacetamide derivative. wikipedia.orgorganic-chemistry.org

The mechanism of the Kindler variant is thought to proceed through the formation of an enamine from the ketone and morpholine. wikipedia.org This enamine then reacts with sulfur. A series of rearrangements, potentially involving a temporary aziridine (B145994) intermediate, leads to the migration of the aryl group and formation of the thioamide at the terminal position of the alkyl chain. wikipedia.orgorganic-chemistry.org This reaction provides a unique pathway for functional group transposition and has been applied in the synthesis of various heterocyclic structures, including β-carboline derivatives from aldehyde precursors. researchgate.net

Chemo- and Regioselectivity in Reactions of this compound

The indole ring system presents multiple nucleophilic sites, leading to challenges in chemo- and regioselectivity during chemical transformations. The indole nucleus can react at the N-1, C-2, or C-3 positions. rsc.org The C-3 position is generally the most electron-rich and nucleophilic, making it the preferred site for electrophilic substitution. uop.edu.pkrsc.org However, the N-1 position can also be reactive, especially under basic conditions, leading to N-acylation or N-alkylation products.

In reactions involving this compound or its parent acid, selectivity is paramount. When acylating an indole, a mixture of N-acylated and C-3 acylated products can form. The reaction conditions—including the choice of catalyst, base, and solvent—are crucial for directing the outcome. For example, the acylation of indoles with acyl chlorides in the presence of dialkylaluminum chlorides has been shown to provide high yields of the C-3 acylated product, even without protection of the NH group. acs.orgcolab.ws Another study found that using a combination of t-BuOK and Et₃B favored C-3 acylation, whereas in the absence of Et₃B, N-acylation was the exclusive result. acs.org Zirconium tetrachloride (ZrCl₄) has also been identified as an efficient catalyst for the regioselective Friedel-Crafts C-3 acylation of indoles, minimizing competing side reactions. researchgate.net

Chemoselectivity is also a key consideration. The acyl chloride moiety of this compound is significantly more electrophilic than any position on the indole ring. Therefore, in reactions with nucleophiles, the attack will overwhelmingly occur at the carbonyl carbon of the acetyl chloride group. smolecule.com Conversely, when the molecule is subjected to electrophilic attack, the indole C-3 position is the most reactive site. rsc.org

ReagentsSubstrateKey ConditionPredominant ProductReference
Acyl ChlorideIndoleDiethylaluminum chlorideC-3 Acylation acs.orgcolab.ws
Pivaloyl ChlorideIndolet-BuOK, Et₃B, THF, -15 °CC-3 Acylation (90%) acs.org
Pivaloyl ChlorideIndolet-BuOK, THF, -15 °CN-Acylation (exclusive) acs.org
Acyl ChloridesIndoleZrCl₄C-3 Acylation researchgate.net
ThioestersIndoleCs₂CO₃N-Acylation nih.gov
Unactivated Alkyl ChloridesIndoleNickel CatalystC-2 Alkylation rsc.org

Mechanistic Studies of Reaction Pathways and Transition States

Understanding the reaction mechanisms involving this compound and its derivatives is crucial for optimizing existing synthetic methods and designing new ones. Mechanistic studies, often combining experimental evidence with computational analysis, provide deep insights into the factors governing reactivity and selectivity.

For Friedel-Crafts acylation, the mechanism involves the Lewis acid catalyst coordinating to the carbonyl oxygen of the acyl chloride. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the electron-rich C-3 position of the indole ring. smolecule.com

In condensation reactions like the Knoevenagel reaction, the initial step is the base-catalyzed formation of a carbanion from the active methylene compound. rsc.org The subsequent nucleophilic addition to the carbonyl group of a precursor like indole-3-carboxaldehyde is followed by dehydration to yield the final product. A key reactive intermediate in these pathways is often an alkylideneindolenine species, formed by the loss of a water molecule, which then undergoes nucleophilic attack. rsc.org

More complex mechanistic investigations have been performed on related indole reactions. For example, extensive ¹⁸O isotope labeling experiments have revealed a mechanistic duality (concerted vs. dissociative pathways) in the 1,3-heteroatom transposition (IHT) reaction of indoles, with the specific pathway being influenced by substituent effects. semanticscholar.org Frontier molecular orbital theory has been used to rationalize the observed electronic responsiveness in these reactions. semanticscholar.org Furthermore, Density Functional Theory (DFT) studies have been employed to establish the proposed mechanism for the formation of unsymmetrical bisindolylmethanes, providing a theoretical basis for the observed product preference. rsc.org Computationally assisted approaches have also been used to elucidate entire biosynthetic pathways for indole-3-acetic acid, demonstrating the power of combining bioinformatics, protein-ligand docking simulations, and in vitro experiments to map complex metabolic networks. nih.gov

Strategic Applications of 1h Indole 3 Acetyl Chloride in Advanced Organic Synthesis

Synthesis of Indole-3-acetic Acid Analogues and Structure-Activity Relationship Studies

A significant application of 1H-indole-3-acetyl chloride lies in the synthesis of analogues of indole-3-acetic acid for structure-activity relationship (SAR) studies. By modifying the parent structure, chemists can probe the molecular features essential for biological activity and develop new compounds with enhanced or novel properties.

A key intermediate, 2-(1H-indol-3-yl)acetyl chloride, is typically prepared by reacting indole-3-acetic acid with thionyl chloride. This acid chloride is then readily coupled with various substituted anilines through a base condensation reaction, often using anhydrous potassium carbonate, to yield a series of N-substituted anilide analogues of IAA. jptcp.comsioc-journal.cn

Detailed research into these analogues has focused on their potential as antioxidant agents. The antioxidant properties of the synthesized compounds have been evaluated using methods such as the 2,2-diphenyl-1-picryl hydrazyl (DPPH) free radical scavenging assay and lipid peroxidation (LPO) inhibition assays. jptcp.comsioc-journal.cn Studies have shown that the coupling of aniline (B41778) and its substituted derivatives is a crucial feature for conferring significant antioxidant activity to the indole-3-acetic acid scaffold. jptcp.comiosrjournals.org Among a series of synthesized analogues, compounds bearing electron-donating groups on the aniline ring, such as a methoxy (B1213986) substituent in addition to a phenolic hydroxyl group, exhibited the most potent antioxidant activity. sioc-journal.cn

Table 1: Antioxidant Activity of Selected Indole-3-Acetic Acid Analogues This is an interactive table based on representative findings.

Compound Aniline Substituent Antioxidant Activity (DPPH Scavenging)
Analogue 1 Aniline (unsubstituted) Moderate
Analogue 2 4-Chloroaniline Moderate-High
Analogue 3 4-Methoxyaniline High
Analogue 4 4-Hydroxyaniline High

| Analogue 5 | 4-Hydroxy-3-methoxyaniline | Very High |

Role in the Synthesis of Diverse Indole-Based Heterocyclic Systems

The high electrophilicity of the acyl chloride group makes this compound an excellent starting point for building various heterocyclic rings appended to the indole-3-methyl core.

Formation of Oxadiazoles and Imidazolinone Cores

This compound is instrumental in the synthesis of both 1,2,4- and 1,3,4-oxadiazole (B1194373) rings.

The construction of the 1,2,4-oxadiazole (B8745197) core is notably demonstrated in the total synthesis of the marine natural products phidianidines. In this convergent synthesis, a substituted indole-3-acetyl chloride is reacted with a suitable N'-hydroxyguanidine derivative to directly form the 1,2,4-oxadiazole ring in good yields. nih.govresearchgate.net

The synthesis of 1,3,4-oxadiazoles typically proceeds through a 2-(1H-indol-3-yl)acetohydrazide intermediate. This hydrazide, formed from the corresponding indole-3-acetic acid ester, can be cyclized with agents like carbon disulfide to create 5-[(1H-indol-3-yl)methyl]-1,3,4-oxadiazole-2(3H)-thiones, which are versatile precursors for further derivatization. scribd.com

For the synthesis of imidazolinone cores, this compound can be used to acylate an amino acid. The resulting N-(indole-3-acetyl)amino acid can then undergo cyclization and condensation, often via an intermediate azlactone (oxazolone), upon reaction with an amine to furnish the imidazolinone ring system. wikipedia.org

Construction of Thiazole (B1198619) Derivatives

The construction of a thiazole ring attached to the indole (B1671886) nucleus is a common strategy in medicinal chemistry. The Hantzsch thiazole synthesis is a classic and effective method for this transformation. The key precursor for this reaction is an α-haloketone. In this context, the acylation of indole with chloroacetyl chloride yields 3-(chloroacetyl)indole, a crucial α-haloketone intermediate. iosrjournals.org

This intermediate, 3-(chloroacetyl)indole, readily undergoes condensation with various thioureas, substituted thioureas, or thioamides in a Hantzsch-type reaction to afford a diverse range of 2-amino-4-(indol-3-yl)thiazoles and related derivatives. iosrjournals.orgnih.gov This two-step sequence, beginning with an acylation analogous to the formation of this compound, provides efficient access to these important heterocyclic scaffolds. nih.gov

Other Fused and Spirocyclic Indole Systems

The reactivity of this compound is also harnessed to build more complex polycyclic indole architectures, including fused and spirocyclic systems.

Fused Indole Systems: The Bischler-Napieralski reaction is a powerful method for constructing fused β-carboline ring systems. znaturforsch.comnih.gov In this strategy, this compound can be used to acylate tryptamine (B22526) or a related phenethylamine (B48288) derivative. The resulting N-acyl tryptamide intermediate is then subjected to cyclization using a dehydrating agent like phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). znaturforsch.comnih.gov This intramolecular electrophilic aromatic substitution reaction typically occurs at the C-2 position of the indole ring, leading to the formation of a new six-membered ring fused to the indole core. researchgate.netnih.gov

Spirocyclic Indole Systems: Spirooxindoles are a prominent class of natural products and pharmacologically active compounds. rsc.org Synthetic routes to these structures can leverage this compound to generate ketene (B1206846) intermediates. In the Staudinger ketene-imine cycloaddition, a substituted acetic acid (like indole-3-acetic acid) is activated in situ with oxalyl chloride to form the acid chloride, which then generates a ketene in the presence of a base. This ketene can undergo a [2+2] cycloaddition with an isatin-derived imine to construct spiro[azetidine-2,3′-indoline]-2′,4-diones, a class of spiro-β-lactam oxindoles. This method allows for the creation of complex three-dimensional structures from relatively simple starting materials.

Utilization in Total Synthesis of Complex Natural Products

The reliability and efficiency of reactions involving this compound make it a valuable tool in the multistep total synthesis of complex natural products.

Phidianidines Synthesis via Indole-3-acetyl chloride Intermediates

A compelling example of the utility of this compound is in the total synthesis of phidianidines A and B, cytotoxic guanidine-containing marine natural products that feature a 1,2,4-oxadiazole ring. nih.govresearchgate.net

The synthetic route is highly convergent and efficient. The key step involves the preparation of 6-bromo-1H-indole-3-acetyl chloride in situ from 6-bromo-1H-indole-3-acetic acid. This is achieved by treating the acid with oxalyl chloride in the presence of a catalytic amount of DMF at 0 °C. nih.gov The resulting crude acid chloride is immediately reacted with N-5-azidopentyl-N′-hydroxyguanidine. This reaction proceeds smoothly in a biphasic system of dichloromethane (B109758) and aqueous sodium bicarbonate to yield the crucial 3,5-disubstituted 1,2,4-oxadiazole intermediate, N-(5-azidopentyl)-5-[(6-bromo-1H-indol-3-yl)methyl]-1,2,4-oxadiazol-3-amine. nih.gov This intermediate is then further elaborated through reduction of the azide (B81097) and guanidinylation to complete the synthesis of phidianidine A. The synthesis of phidianidine B follows the same pathway, starting from unsubstituted indole-3-acetic acid. nih.govresearchgate.net

Table 2: Key Reaction Step in the Synthesis of Phidianidine A This is an interactive table based on published findings.

Reactant 1 Reactant 2 Key Intermediate Yield

This synthetic approach highlights the strategic importance of indole-3-acetyl chloride intermediates, enabling the rapid assembly of the core heterocyclic structure of the phidianidine natural products and providing a route to generate analogues for further biological evaluation. nih.govresearchgate.net

Hamacanthins and Rhopaladin Synthesis

The intricate structures of marine alkaloids, Hamacanthins and Rhopaladins, have been successfully synthesized utilizing this compound and its derivatives as key intermediates.

In the enantioselective total synthesis of the (-)-antipode of hamacanthin A, a significant antifungal marine alkaloid, a derivative of this compound, specifically 6-bromo-3-indolyl-α-oxoacetyl chloride, was a critical reactant. acs.orgnih.gov The synthesis involved the coupling of this acyl chloride with 3-indolyl azidoethylamine, followed by an intramolecular aza-Wittig type cyclization to construct the core pyrazinone structure of hamacanthin A. acs.orgnih.gov A similar strategy was employed in the synthesis of hamacanthin B. researchgate.netncats.io

The synthesis of Rhopaladin D also showcases the utility of indole-based acyl chlorides. researchgate.net A key step in the total synthesis involved the condensation and cyclization of an intermediate with a keto-acyl chloride to form the imidazolinone core characteristic of the Rhopaladin family. researchgate.net

Other Indole Alkaloid Syntheses

The application of this compound extends beyond the synthesis of Hamacanthins and Rhopaladins to a broader range of indole alkaloids. The indole nucleus is a fundamental component of thousands of naturally occurring alkaloids and synthetic drugs. bhu.ac.inrsc.org this compound, as a reactive derivative, facilitates the introduction of an acetyl group at the C-3 position of the indole ring, a common structural motif in many biologically active alkaloids. bhu.ac.insmolecule.com

For instance, in the construction of the kopsifoline alkaloid framework, (1-benzenesulfonyl-1H-indol-3-yl)acetyl chloride was utilized in a multi-step synthesis. nih.gov The reactivity of the acetyl chloride group allows for its participation in various coupling and cyclization reactions, which are essential for building the complex polycyclic systems of many indole alkaloids. nih.gov The synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linkers often involves intermediates derived from indole-3-acyl chlorides. nih.gov

Precursor Research for Agrochemicals

Derivatives of this compound are subjects of research for potential applications in agriculture. The indole structure is present in plant growth regulators, and modifications of this scaffold can lead to new agrochemicals. smolecule.comresearchgate.net Research has explored the synthesis of various indole derivatives from precursors like this compound for their potential use as herbicides and pesticides due to their biological activity. smolecule.comresearchgate.net For example, N-[1H-Indol-3-YL-acetyl]glycine acid, synthesized from indole-3-acetyl chloride, is investigated for its role in modulating plant hormone levels.

Computational and Theoretical Investigations of 1h Indole 3 Acetyl Chloride Reactivity and Selectivity

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Energetics and Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the energetics and potential pathways of reactions involving indole (B1671886) derivatives. These methods allow for the calculation of thermodynamic and kinetic parameters, providing a quantitative understanding of reaction feasibility and mechanism.

For reactions analogous to the acylation of indole, DFT studies reveal that the rate-determining step is typically the nucleophilic attack of the indole ring on the electrophile. smolecule.com Computational studies on the Friedel-Crafts acylation of indole with propionic anhydride (B1165640), a similar reaction, have been conducted to elucidate the reaction mechanism and the role of catalysts. tohoku.ac.jp By calculating the Gibbs free energy profiles for different pathways, researchers can identify the most energetically favorable route. For instance, in the metal-triflate-catalyzed acylation of indole, a pathway where the indole and the acylating agent react directly at the metal core of the catalyst was found to have the most favorable Gibbs activation energy, which aligns with experimental results. tohoku.ac.jp

These calculations can determine key energetic values that govern the reaction's progress.

ParameterTypical Calculated Value Range for Indole AcylationSignificance
Activation Energy (Ea)40-50 kJ/molRepresents the energy barrier for the reaction; lower values indicate a faster reaction rate. smolecule.com
Standard Free Energy Change (ΔG°'sum)-289 to -565 kJ/mol (for IAA synthesis from Tryptophan)Indicates the spontaneity of a reaction pathway; highly negative values suggest a strong thermodynamic driving force. nih.gov

By mapping the potential energy surface, these computational methods can predict the formation of intermediates and transition states, offering a detailed, step-by-step view of the reaction pathway. This is crucial for understanding how 1H-Indole-3-acetyl chloride interacts with various nucleophiles.

Modeling of Regioselectivity and Chemoselectivity in Indole Functionalization

Indole has multiple reactive sites, making the control of regioselectivity and chemoselectivity a significant challenge in its functionalization. nih.gov The indole ring is highly nucleophilic, with the C3 position being approximately 10¹³ times more reactive than benzene (B151609) towards electrophilic substitution. smolecule.com This inherent reactivity makes the C3 position the primary site for reactions like Friedel-Crafts acylation. smolecule.comnih.govresearchgate.net

Computational modeling is a key tool for explaining and predicting these selective outcomes. DFT calculations can be used to assess the relative stability of intermediates formed by electrophilic attack at different positions of the indole ring (e.g., N1, C2, C3). Studies on related acylation reactions have used DFT to investigate substitution at these three positions, demonstrating the crucial role of catalysts and reaction conditions in directing the outcome. tohoku.ac.jp The lower energy barrier for substitution at the C3 position compared to N1 or C2 confirms its higher reactivity.

Furthermore, DFT calculations can rationalize the switch in regioselectivity observed under different reaction conditions. For example, while electrophilic addition favors the C3 position, certain radical additions have been shown to favor the C2 position. DFT calculations explained this switch by revealing a lower energy barrier for the reaction at C2 and a more stable radical intermediate due to benzylic stabilization. researchgate.net Similarly, computational studies have shown that introducing a carbonyl group at the C3 position alters the electron density (HOMO) at the C2 and C4 positions, influencing the regioselectivity of subsequent functionalization. chim.it

Chemoselectivity, such as the competition between N-acylation and C-acylation, can also be modeled. nih.gov The outcome often depends on the reaction conditions, such as the base and solvent used. Theoretical models can simulate these effects to predict whether the kinetically favored N-acylation or the thermodynamically favored C3-acylation will predominate.

Transition State Analysis and Reaction Coordinate Studies

The analysis of transition states is a cornerstone of computational reaction mechanism studies. By locating the transition state structure on the potential energy surface, chemists can calculate the activation energy barrier and gain insight into the geometry of the fleeting molecular arrangement that connects reactants to products.

For reactions involving indoles, DFT calculations are used to model the transition states for various pathways. For example, in a study of the rhodium-catalyzed C-H functionalization of indole, the transition state for the initial nucleophilic attack of the indole's C3 atom on the carbene carbon was characterized by a low energy barrier and a long forming C1-C3 bond of 2.42 Å. acs.org

These studies provide a detailed picture of the reaction coordinate, which is the minimum energy path from reactants to products. This analysis helps to:

Confirm the mechanism: By comparing the calculated energy barriers for different proposed mechanisms with experimental kinetic data.

Understand substituent effects: By analyzing how substituents on the indole ring or the acylating agent affect the energy and geometry of the transition state.

Visualize the reaction: By animating the atomic motions along the reaction coordinate, providing a dynamic view of the bond-breaking and bond-forming processes.

For the acylation of indole, transition state analysis helps to confirm the mechanism of electrophilic aromatic substitution, providing precise details about the structure and energy of the key intermediates and transition states involved in the process. tohoku.ac.jp

Development of Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) aim to build mathematical models that correlate the chemical structure of a series of compounds with their reactivity. These models are valuable for predicting the reactivity of new compounds without the need for extensive experimental work.

While specific QSRR studies focusing solely on the reactivity of this compound are not extensively documented, the principles have been applied to broader classes of indole derivatives. nih.gov For instance, a related field, Quantitative Structure-Property Relationship (QSPR), was used to model the interactions of 31 indole derivatives. plos.org In that study, a model based on physico-chemical and structural descriptors was able to account for approximately 98% of the variations in the retention factors observed during chromatography. plos.org

Example Descriptors Used in QSPR/QSRR Models for Indole Derivatives
Descriptor TypeExample DescriptorPotential Influence on Reactivity
ElectronicOxidation PotentialControls the reactivity of indole derivatives towards oxidation. nih.gov
StructuralPresence of N-H bondInfluences the reactivity and potential for N-functionalization. nih.gov
Physico-chemicalHydrophobicityAffects the efficiency of reactions in different solvent environments. nih.gov
TopologicalGlobal Topological Charge IndexCan be correlated with biological activity in QSAR studies, a related methodology. researchgate.net

A QSRR model for the reactivity of indole derivatives in acylation reactions would likely involve descriptors that quantify the electronic properties of the indole ring (e.g., HOMO/LUMO energies, atomic charges) and steric parameters of any substituents. By correlating these descriptors with experimentally determined reaction rates for a series of indole derivatives, a predictive model could be developed. Such models would be invaluable for fine-tuning the reactivity of indole substrates to achieve desired outcomes in synthesis.

Q & A

Basic Questions

Q. What are the primary synthetic routes for preparing 1H-Indole-3-acetyl chloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves converting indole-3-acetic acid to its acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. Key parameters include reaction temperature (0–25°C), stoichiometric ratios (1:1.2–1.5 acid-to-reagent), and anhydrous conditions to avoid hydrolysis. Purity can be monitored via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) as the mobile phase. Post-synthesis, fractional distillation or recrystallization in dry dichloromethane may improve yield .

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :

  • IR Spectroscopy : Look for characteristic C=O stretch (~1750–1800 cm⁻¹) and C-Cl stretch (~600–800 cm⁻¹). Compare with reference spectra from databases like NIST Chemistry WebBook for validation .
  • NMR : ¹H NMR in CDCl₃ should show indole proton signals (δ 7.0–8.5 ppm) and methylene protons adjacent to the carbonyl (δ 3.5–4.0 ppm). ¹³C NMR will confirm the carbonyl carbon at δ ~170 ppm.
  • Mass Spectrometry : ESI-MS or EI-MS can verify molecular weight (MW: 193.64 g/mol) via [M+H]⁺ or [M-Cl]⁺ fragments .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood to prevent inhalation of vapors.
  • First Aid : In case of skin contact, wash immediately with soap/water for 15 minutes. For eye exposure, rinse with saline for 20 minutes and seek medical attention. Avoid inducing vomiting if ingested .
  • Storage : Keep in airtight, amber-glass containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other indole-derived acyl chlorides in nucleophilic substitution reactions?

  • Methodological Answer : The electron-rich indole ring at the 3-position enhances electrophilicity at the carbonyl carbon, facilitating reactions with amines (to form amides) or alcohols (to form esters). Kinetic studies using UV-Vis spectroscopy can track reaction rates with varying nucleophiles (e.g., benzylamine vs. ethanol). Compare Hammett substituent constants (σ) to quantify electronic effects .

Q. What advanced analytical techniques resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks caused by isotopic chlorine patterns (³⁵Cl vs. ³⁷Cl).
  • X-ray Crystallography : Confirm stereochemistry and crystal packing of derivatives, especially when NMR signals overlap.
  • Multivariate Analysis : Apply principal component analysis (PCA) to IR or Raman spectra datasets to identify outliers or systematic errors .

Q. How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Degradation Kinetics : Use HPLC with a C18 column (acetonitrile/water gradient) to monitor decomposition products. Calculate rate constants (k) at pH 2–10 and temperatures (25–60°C) using the Arrhenius equation.
  • Accelerated Stability Testing : Store samples at 40°C/75% relative humidity (ICH Q1A guidelines) and analyze weekly for 4 weeks. Statistical tools like ANOVA can determine significance of degradation pathways .

Q. What strategies mitigate side reactions during the synthesis of this compound-based peptidomimetics?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive indole NH with tert-butoxycarbonyl (Boc) groups before acyl chloride formation.
  • Low-Temperature Coupling : Conduct peptide bond formation at –20°C to reduce epimerization.
  • In Situ Activation : Use coupling agents like HATU or DCC to enhance specificity and minimize racemization. Monitor reaction progress via LC-MS .

Data Presentation and Analysis Guidelines

  • Tables : Include retention times (HPLC), melting points, and spectral assignments. Use SI units consistently (e.g., mmol, mL, °C) .
  • Figures : Label NMR/IR peaks with δ values (ppm) and integration ratios. Error bars in kinetic plots must reflect triplicate measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.